"2-(Methylamino)isoindoline-1,3-dione" basic properties
"2-(Methylamino)isoindoline-1,3-dione" basic properties
An In-Depth Technical Guide to 2-(Methylamino)isoindoline-1,3-dione
Abstract
2-(Methylamino)isoindoline-1,3-dione, also known as N-methylaminophthalimide, is a heterocyclic compound built upon the privileged isoindoline-1,3-dione (phthalimide) scaffold. This scaffold is a cornerstone in medicinal chemistry, famously present in drugs like thalidomide and its immunomodulatory analogues (IMiDs®)[1]. The introduction of a methylamino group at the N-2 position creates a versatile synthetic intermediate with significant potential for constructing diverse molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, reactivity, and applications, with a focus on its utility in drug discovery and development.
Core Physicochemical and Structural Properties
2-(Methylamino)isoindoline-1,3-dione is a solid organic compound whose core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups. The key feature is the exocyclic methylamino group attached to the imide nitrogen.
Figure 1: Chemical Structure of 2-(Methylamino)isoindoline-1,3-dione.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 74420-78-3 | [2][3][4][5][6] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| IUPAC Name | 2-(methylamino)isoindole-1,3-dione | [2] |
| Synonyms | N-Methylaminophthalimide | [2] |
| Topological Polar Surface Area (TPSA) | 49.41 Ų | [3] |
| logP (calculated) | 0.417 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of N-aminophthalimides is a well-established process, typically involving the reaction of a phthalic anhydride derivative with a hydrazine.[7] For 2-(methylamino)isoindoline-1,3-dione, the logical precursors are phthalic anhydride and methylhydrazine.
A critical aspect of this synthesis is controlling the reaction conditions to favor the desired 5-exo cyclization, which yields the N-aminophthalimide, over the 6-endo cyclization that leads to the tautomeric phthalazine-1,4-dione isomer.[7] Research has shown that temperature is a key determinant; lower temperatures (e.g., -20°C to 5°C) favor the kinetically controlled formation of the N-aminophthalimide product, while higher temperatures can lead to the thermodynamically more stable phthalazine dione.[7][8]
Figure 2: General Synthesis Workflow.
Spectroscopic and Analytical Characterization
The structural identity and purity of 2-(Methylamino)isoindoline-1,3-dione are confirmed using standard analytical techniques. The expected data from these methods are crucial for quality control in research and development settings.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~7.8-7.9 ppm (m, 4H)δ ~5.0-6.0 ppm (br s, 1H)δ ~3.0 ppm (s, 3H) | Aromatic protons of the phthalimide ring.Exchangeable N-H proton.Methyl group protons. |
| ¹³C NMR | δ ~167 ppmδ ~134 ppmδ ~132 ppmδ ~123 ppmδ ~35 ppm | Carbonyl carbons (C=O).Aromatic quaternary carbons.Aromatic CH carbons.Aromatic CH carbons.Methyl carbon (-CH₃). |
| FT-IR (cm⁻¹) | ~3300-3350~2950-3050~1760 & ~1710~1400 | N-H stretching vibration.Aromatic and aliphatic C-H stretching.Asymmetric and symmetric C=O stretching of the imide.C-N stretching. |
| Mass Spec (ESI+) | m/z = 177.06 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule. |
Note: Exact chemical shifts (δ) in NMR can vary based on the solvent and concentration used. The characterization of similar isoindoline-1,3-dione derivatives by these methods is well-documented in the literature.[7][9][10]
Key Reactions and Synthetic Utility
The phthalimide moiety is a classical synthon in organic chemistry, primarily known for its role in the Gabriel synthesis of primary amines.[7][11] 2-(Methylamino)isoindoline-1,3-dione serves as a valuable building block for more complex molecules.
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N-Alkylation/Arylation: The secondary amine proton can be deprotonated with a suitable base, and the resulting anion can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents.
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Deprotection/Hydrazinolysis: While the phthalimide group is often used to protect an amino group, the N-N bond in N-aminophthalimides can be cleaved under specific conditions, such as reductive cleavage, to unmask a substituted hydrazine, which itself is a useful functional group.
-
Condensation Reactions: The amine functionality can participate in condensation reactions with aldehydes and ketones to form hydrazones, providing a pathway to a wide array of heterocyclic systems.
Applications in Medicinal Chemistry and Drug Development
The isoindoline-1,3-dione core is a privileged structure in pharmacology due to its ability to engage in various biological interactions.[1][10] Derivatives have demonstrated a broad spectrum of activities, making this class of compounds highly attractive for drug discovery programs.
-
Anti-inflammatory and Immunomodulatory Activity: This is the most renowned activity, exemplified by thalidomide and its successors, which modulate cytokine production.[1]
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Anticancer Activity: Many phthalimide-based compounds have been investigated as potential anticancer agents.[7]
-
Enzyme Inhibition: Derivatives have been designed as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease therapy.[12]
-
Analgesic and Anticonvulsant Properties: The scaffold has been incorporated into molecules showing central nervous system activity, including analgesic and anticonvulsant effects.[7][13][14]
Figure 3: Utility as a core scaffold in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-(Methylamino)isoindoline-1,3-dione.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]
-
Engineering Controls: Ensure adequate ventilation, preferably by working in a chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[15][17]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][4][15]
Experimental Protocols
Protocol 7.1: Synthesis of 2-(Methylamino)isoindoline-1,3-dione
Causality: This protocol is adapted from established methods for synthesizing N-aminophthalimides.[7][8] The use of an ethanol/water solvent system and low temperature is critical for maximizing the yield of the desired kinetic product and minimizing the formation of the isomeric phthalazine dione.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of a 1:1 (v/v) ethanol/water solution.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to between 0°C and -5°C with vigorous stirring.
-
Addition of Reagent: Slowly add methylhydrazine (5.1 g, 0.11 mol) dropwise to the cold suspension over 30 minutes, ensuring the internal temperature does not rise above 5°C. A slight exothermic reaction may be observed.
-
Reaction: Allow the mixture to stir at 0-5°C for an additional 3 hours. The suspension should become a thicker white slurry.
-
Precipitation: Pour the reaction mixture into 300 mL of ice-cold deionized water with stirring. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 70-85%.
Protocol 7.2: Analytical Characterization of the Product
Self-Validation: This protocol ensures the identity and purity of the synthesized compound through orthogonal analytical methods. A consistent result across all three techniques provides high confidence in the material's quality.
-
¹H NMR Spectroscopy:
-
Dissolve ~10 mg of the dried product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Verify the presence of signals corresponding to the aromatic, N-H, and methyl protons as detailed in Section 3. Integrate the signals to confirm the 4:1:3 proton ratio.
-
-
FT-IR Spectroscopy:
-
Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Confirm the presence of characteristic absorption bands for N-H, C-H, and C=O functional groups.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Prepare a dilute solution of the product (~0.1 mg/mL) in methanol or acetonitrile.
-
Inject the sample onto a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution by UV detection (e.g., at 254 nm) to assess purity.
-
Analyze the eluent with an electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight ([M+H]⁺ at m/z 177.1).
-
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REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. UNT Digital Library. [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
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(PDF) A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3-Dione Derivatives. ResearchGate. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
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Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. [Link]
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